molecular formula C16H18N6OS B2562638 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(5-methylthiophene-2-carbonyl)piperazine CAS No. 2034417-63-3

1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(5-methylthiophene-2-carbonyl)piperazine

Cat. No.: B2562638
CAS No.: 2034417-63-3
M. Wt: 342.42
InChI Key: RHFYPONXNPITLB-UHFFFAOYSA-N
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Description

1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(5-methylthiophene-2-carbonyl)piperazine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core and a piperazine ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(5-methylthiophene-2-carbonyl)piperazine typically involves multiple steps, starting from commercially available reagents. One common method involves the following steps :

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by reacting 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures. The reaction mixture is then treated with sodium hydroxide to adjust the pH and remove impurities.

    Introduction of the Piperazine Ring: The intermediate product is then reacted with piperazine in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.

    Attachment of the Thiophene Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(5-methylthiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazolopyrazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Trifluoroacetic anhydride, methanesulfonic acid, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11-3-4-13(24-11)16(23)21-9-7-20(8-10-21)14-15-19-18-12(2)22(15)6-5-17-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFYPONXNPITLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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